2-((3-fluorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
This compound belongs to the thienopyrimidinone class, a scaffold known for its pharmacological relevance in kinase inhibition and anticancer research . The structure features:
- A thieno[3,2-d]pyrimidin-4(3H)-one core, providing a planar heterocyclic system conducive to binding enzyme active sites.
- A 4-(trifluoromethoxy)phenyl group at position 3, contributing metabolic stability and electronic effects via the trifluoromethoxy substituent.
Properties
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F4N2O2S2/c21-13-3-1-2-12(10-13)11-30-19-25-16-8-9-29-17(16)18(27)26(19)14-4-6-15(7-5-14)28-20(22,23)24/h1-7,10H,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGJKOCSAAVVLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)OC(F)(F)F)SCC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F4N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The table below compares key structural and functional attributes with the patent-derived analog 2-(1-(4-amino-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (Example 41, ):
| Feature | Target Compound | Example 41 Compound |
|---|---|---|
| Core Structure | Thieno[3,2-d]pyrimidin-4(3H)-one | Pyrazolo[3,4-d]pyrimidine fused with chromen-4-one |
| Key Substituents | 3-Fluorobenzylthio, 4-(trifluoromethoxy)phenyl | 3-(Methylthio), 5-fluoro, 3-(3-fluorophenyl) |
| Melting Point | Not reported | 102–105°C |
| Synthetic Route | Likely involves nucleophilic substitution for thioether formation | Base-mediated coupling (Cs₂CO₃ in DMF) |
| Potential Targets | Kinases (e.g., EGFR, Aurora) | Kinases or topoisomerases (chromenone moiety suggests DNA interaction potential) |
Functional Implications
Lipophilicity and Bioavailability
- In contrast, Example 41’s chromenone core introduces polarity, possibly improving solubility despite its low melting point (102–105°C) .
- The 3-fluorobenzylthio group in the target compound may offer stronger enzyme binding via sulfur-mediated interactions compared to Example 41’s methylthio group, which has lower steric bulk.
Metabolic Stability
- The trifluoromethoxy group resists oxidative metabolism, extending half-life relative to Example 41’s methylthio group , which is susceptible to oxidation to sulfoxides/sulfones .
Target Selectivity
- Thienopyrimidinones are associated with kinase inhibition (e.g., EGFR inhibitors like gefitinib), whereas pyrazolo-pyrimidines (Example 41) often target CDK or JAK kinases . The chromenone moiety in Example 41 may confer activity against topoisomerases, a divergent mechanism from the target compound.
Q & A
Q. How can metabolic stability be assessed preclinically?
- Methodological Answer :
- Liver microsome assays : Incubate with human/rat microsomes to measure t (e.g., >60 min indicates stability) .
- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
- Plasma protein binding : Use equilibrium dialysis to quantify free fraction (e.g., <10% suggests high binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
